![molecular formula C11H7BrN2S B1268897 6-(4-Bromophenyl)imidazo[2,1-b]thiazole CAS No. 7120-13-0](/img/structure/B1268897.png)
6-(4-Bromophenyl)imidazo[2,1-b]thiazole
Overview
Description
6-(4-Bromophenyl)imidazo[2,1-b]thiazole is a chemical compound with the empirical formula C11H7BrN2S . It is a solid substance and its molecular weight is 279.16 .
Molecular Structure Analysis
The molecular structure of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole consists of a five-membered imidazo[2,1-b]thiazole ring attached to a 4-bromophenyl group . The SMILES string representation of the molecule isBrC(C=C1)=CC=C1C2=CN3C=CSC3=N2
. Chemical Reactions Analysis
While specific chemical reactions involving 6-(4-Bromophenyl)imidazo[2,1-b]thiazole are not detailed in the available resources, compounds with similar structures have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis
6-(4-Bromophenyl)imidazo[2,1-b]thiazole is a solid substance . Its molecular weight is 279.16 . The compound’s InChI key isGIARQEDFNKBIQY-UHFFFAOYSA-N
.
Scientific Research Applications
Antimycobacterial Agents
The compound has been evaluated for its potential as an antimycobacterial agent. Researchers have designed and synthesized derivatives of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These derivatives have shown promising results in inhibiting the growth of the bacterium without acute cellular toxicity .
Anticancer Activity
Some derivatives of this compound have been tested against various cancer cell lines. For instance, certain imidazo[2,1-b]thiazole derivatives exhibited inhibitory activity over leukemia cell lines and prostate cancer cell line DU-145, indicating potential use in cancer therapy .
Antibacterial and Antifungal Applications
6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies are crucial for developing new medications to combat resistant strains of bacteria and fungi .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to understand the interaction between the compound and biological targets. This is particularly useful in drug design, where the binding affinity and stability of the compound to the target can be predicted .
ADMET Prediction
The compound’s derivatives have been subjected to in silico ADMET prediction, which assesses their absorption, distribution, metabolism, excretion, and toxicity profiles. This is an essential step in the early stages of drug discovery to ensure the safety and efficacy of potential drug candidates .
Chemical Research and Synthesis
6-(4-Bromophenyl)imidazo[2,1-b]thiazole serves as a key intermediate in chemical synthesis. Its unique structure allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules for various research applications .
Safety and Hazards
Future Directions
Research on imidazo[2,1-b]thiazole derivatives, including 6-(4-Bromophenyl)imidazo[2,1-b]thiazole, is ongoing, with a focus on their potential applications in medicinal chemistry . These compounds have been recognized for their wide range of applications, including as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to target various protein kinases and other cellular components .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways .
Result of Action
Similar compounds have been found to have various effects, such as antitubercular activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARQEDFNKBIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349879 | |
Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)imidazo[2,1-b]thiazole | |
CAS RN |
7120-13-0 | |
Record name | 6-(4-Bromophenyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7120-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activity has been explored for 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives?
A1: Research indicates that 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives have shown potential as aldose reductase inhibitors []. Specifically, a study synthesized and characterized various derivatives of this compound, including hydrazinecarbothioamides and 4-thiazolidinones []. These derivatives were then evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.
Q2: Which derivative demonstrated the most promising aldose reductase inhibitory activity?
A2: Among the tested compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide exhibited the most significant aldose reductase inhibitory activity []. This finding suggests that specific structural modifications within the 6-(4-bromophenyl)imidazo[2,1-b]thiazole scaffold can influence its biological activity.
Q3: Beyond aldose reductase inhibition, have other biological activities been investigated for these derivatives?
A3: Yes, in addition to aldose reductase inhibition, researchers have also explored the antimicrobial activity of novel 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives []. While specific details about the antimicrobial activity are limited in the available abstracts, this research direction highlights the potential for this class of compounds to target multiple therapeutic areas.
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